Benzeneethanol-d5

Description

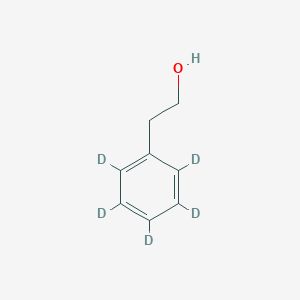

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMNZCZEMHIOCP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470349 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-63-7 | |

| Record name | Benzeneethanol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35845-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzeneethanol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Benzeneethanol-d5 (2-(phenyl-d5)ethanol), a deuterated analog of 2-phenylethanol. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, often leading to improved pharmacokinetic profiles. This document outlines two primary synthetic routes to this compound and details the analytical techniques used for its characterization.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Grignard reaction using a deuterated starting material and the reduction of a deuterated carboxylic acid.

Method 1: Grignard Reaction with Ethylene Oxide

This synthetic approach involves the reaction of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, with ethylene oxide. The starting material, bromobenzene-d5, is commercially available.

Experimental Protocol:

-

Preparation of Phenyl-d5-magnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene-d5 in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, phenyl-d5-magnesium bromide.

-

Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless oil.

Method 2: Reduction of Phenyl-d5-acetic acid

This method involves the reduction of commercially available phenyl-d5-acetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Phenyl-d5-acetic acid: A solution of phenyl-d5-acetic acid in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The reaction is exothermic, and the addition rate should be carefully controlled.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Isolation and Purification: The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Synthetic Workflow Diagram

Determining the Isotopic Enrichment of Benzeneethanol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the isotopic enrichment of Benzeneethanol-d5 (2-Phenylethanol-d5), a crucial deuterated internal standard in quantitative mass spectrometry. This document outlines the fundamental principles, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrative data presentation.

Introduction to Isotopic Enrichment

Isotopic enrichment refers to the percentage of a molecule in which a specific atom (or atoms) has been replaced by one of its isotopes. For this compound, this involves the substitution of five hydrogen atoms on the benzene ring with deuterium. Accurate determination of isotopic enrichment is critical for ensuring the quality and reliability of quantitative analyses where deuterated compounds are used as internal standards.[1] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Analytical Techniques for Isotopic Enrichment Determination

The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The choice between these methods depends on the required level of detail, sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio (m/z).[3] For isotopic enrichment analysis, GC-MS allows for the separation of the deuterated compound from potential impurities and the subsequent determination of the relative abundances of its isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically deuterium NMR (²H-NMR), directly observes the deuterium nuclei within a molecule.[2] The integral of the deuterium signal, relative to an internal standard, provides a quantitative measure of the total deuterium content. This technique is particularly valuable for determining the site-specific incorporation of deuterium.

Data Presentation: Isotopic Enrichment of this compound

The following tables present illustrative quantitative data for the isotopic enrichment of this compound as determined by GC-MS and NMR. This data is representative of typical quality control specifications for high-purity deuterated standards.

Table 1: Illustrative Isotopic Distribution of this compound by GC-MS

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | 0.1 |

| d1 | 0.2 |

| d2 | 0.5 |

| d3 | 1.2 |

| d4 | 3.0 |

| d5 (Fully Labeled) | 95.0 |

Table 2: Illustrative Isotopic Enrichment of this compound by ²H-NMR

| Parameter | Value |

| Isotopic Enrichment (Atom % D) | ≥98% |

| Chemical Purity (by GC/FID) | >99% |

Experimental Protocols

The following sections provide detailed methodologies for determining the isotopic enrichment of this compound using GC-MS and ²H-NMR.

GC-MS Protocol for Isotopic Enrichment Determination

Objective: To determine the isotopic distribution and purity of this compound.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen volatile solvent at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Maintain 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 50 to 200.

-

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample and acquire the data.

-

Identify the peak corresponding to Benzeneethanol.

-

Extract the mass spectrum for the peak of interest.

-

Determine the relative abundances of the molecular ion peaks for the different isotopologues (d0 to d5).

-

Calculate the isotopic enrichment by dividing the intensity of the desired deuterated peak (d5) by the sum of the intensities of all related isotopic peaks.

-

²H-NMR Protocol for Isotopic Enrichment Determination

Objective: To quantify the total deuterium content in this compound.

Materials:

-

This compound sample

-

High-purity non-deuterated solvent (e.g., chloroform)

-

NMR spectrometer equipped for deuterium detection

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in a precise volume of the non-deuterated solvent.

-

-

NMR Instrument Setup:

-

Tune the NMR probe to the deuterium frequency.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ²H-NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Integrate the area of the deuterium signal corresponding to the aromatic region of this compound.

-

To determine the absolute isotopic enrichment, an internal standard with a known deuterium concentration can be used. The isotopic enrichment is calculated by comparing the integral of the analyte signal to the integral of the standard's signal.[2]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the isotopic enrichment determination of this compound.

Caption: GC-MS workflow for determining isotopic enrichment.

Caption: ²H-NMR workflow for determining isotopic enrichment.

References

Mass Spectral Fragmentation of Benzeneethanol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectral fragmentation pattern of Benzeneethanol-d5 (2-Phenylethanol-d5). Understanding the fragmentation of this deuterated isotopologue is critical for its use as an internal standard in quantitative mass spectrometry-based assays, as well as for elucidating reaction mechanisms and metabolic pathways. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a representative experimental protocol for its analysis.

Introduction

This compound is a deuterated form of 2-phenylethanol, a volatile aromatic alcohol. In mass spectrometry, the substitution of hydrogen with deuterium atoms provides a distinct mass shift, which is invaluable for distinguishing the labeled compound from its endogenous, unlabeled counterpart. The fragmentation pattern of this compound is analogous to that of the unlabeled compound, with predictable mass shifts in the resulting fragment ions. The primary fragmentation mechanisms for alcohols under electron ionization are alpha-cleavage and dehydration.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion and several key fragment ions. The deuteration on the phenyl ring leads to predictable shifts in the masses of fragments containing this moiety. The following table summarizes the major ions observed in the mass spectrum of this compound and compares them to unlabeled 2-phenylethanol.

| Ion Description | Structure | Unlabeled 2-Phenylethanol (m/z) | This compound (m/z) | Relative Abundance (this compound) |

| Molecular Ion | [C₆D₅CH₂CH₂OH]⁺ | 122 | 127 | Moderate |

| Loss of CH₂OH | [C₆D₅CH₂]⁺ | 91 | 96 | High |

| Phenyl Cation | [C₆D₅]⁺ | 77 | 82 | Moderate |

| Tropylium Ion rearrangement | [C₇D₅H₂]⁺ | 91 | 96 | High |

| Loss of H₂O | [C₈D₅H₇]⁺ | 104 | Not Prominently Observed | Low |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows distinct pathways. The primary fragmentation involves the cleavage of the Cα-Cβ bond (alpha-cleavage), which is a characteristic fragmentation of alcohols.[1][2] This leads to the formation of a stable, resonance-stabilized benzyl-d5 cation.

A notable feature in the mass spectrum of phenylethyl compounds is the formation of a tropylium ion through rearrangement of the benzyl cation.[3] In the case of this compound, this also results in a prominent ion. The fragmentation pathway is visualized in the diagram below.

References

physical and chemical properties of Phenethyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl Alcohol-d5 is a deuterated form of phenethyl alcohol, an organic compound naturally found in a variety of essential oils. Its pleasant floral odor has made its non-deuterated counterpart a common ingredient in perfumes, cosmetics, and as a flavoring agent. In the scientific realm, the introduction of deuterium atoms into the phenethyl alcohol structure provides a valuable tool for a range of applications, primarily as an internal standard in analytical chemistry and for tracing metabolic pathways in drug development and life sciences research. This guide provides a comprehensive overview of the physical and chemical properties of Phenethyl Alcohol-d5, details on its synthesis and analysis, and insights into its applications.

Core Physical and Chemical Properties

Phenethyl Alcohol-d5, also known by its IUPAC name 2-(phenyl-d5)ethan-1-ol, possesses physical and chemical characteristics similar to its non-deuterated form, with the key difference being its increased molecular weight due to the five deuterium atoms on the phenyl ring. This isotopic labeling is crucial for its use in mass spectrometry-based applications.

Table 1: Physical Properties of Phenethyl Alcohol-d5

| Property | Value | Reference |

| CAS Number | 35845-63-7 | [1] |

| Molecular Formula | C₈H₅D₅O | [1] |

| Molecular Weight | 127.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -27 °C (for non-deuterated) | [2][3][4] |

| Boiling Point | 219-221 °C @ 750 mmHg (for non-deuterated) | [2][3] |

| Density | 1.017-1.020 g/mL @ 25 °C (for non-deuterated) | [2] |

| Refractive Index | 1.5310-1.5340 (for non-deuterated) | [2] |

Table 2: Solubility of Phenethyl Alcohol (Non-deuterated)

| Solvent | Solubility | Reference |

| Water | 2 mL in 100 mL (Slightly soluble) | [5] |

| Ethanol | Miscible | [5] |

| Methanol | Miscible | [6] |

| DMSO | Soluble | [6] |

| Ether | Miscible | [5] |

| Chloroform | Miscible | [3] |

Experimental Protocols

Synthesis of Phenethyl Alcohol

The synthesis of phenethyl alcohol, and by extension Phenethyl Alcohol-d5, can be achieved through several methods. For the deuterated analogue, benzene-d6 would be the logical starting material.

1. Friedel-Crafts Reaction: This is a common industrial method.[7]

-

Reactants: Benzene (or Benzene-d6) and ethylene oxide.

-

Catalyst: Aluminum chloride (AlCl₃).

-

Procedure: Benzene is reacted with ethylene oxide in the presence of the Lewis acid catalyst. The reaction mixture is then hydrolyzed to yield phenethyl alcohol. An excess of benzene is often used to minimize the formation of byproducts like diphenylethane.[7]

2. Grignard Reaction: A versatile laboratory-scale synthesis.[5]

-

Reactants: Phenylmagnesium bromide (or phenyl-d5-magnesium bromide) and ethylene oxide.

-

Procedure: The Grignard reagent is prepared from bromobenzene (or bromobenzene-d5) and magnesium. This is then reacted with ethylene oxide, followed by acidic workup to produce phenethyl alcohol.

Purification

Crude phenethyl alcohol often contains impurities that can interfere with its aroma and its performance in analytical applications. Distillation is a primary method for purification.

-

Azeotropic Distillation: This method can be employed using water or alkylene glycols to remove impurities.

-

Extractive Distillation: Solvents like glycerol or polyethylene glycols can be used to facilitate the separation of phenethyl alcohol from contaminants.

-

Conversion to an Ester and Back: A classic method involves converting the crude alcohol to a phthalate ester, which can be purified by steam distillation to remove non-alcoholic impurities. The purified ester is then hydrolyzed back to phenethyl alcohol.

Applications in Research and Development

The primary utility of Phenethyl Alcohol-d5 in a research setting is as an internal standard for quantitative analysis.[1][8] Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification using mass spectrometry.

Use as an Internal Standard in Pharmacokinetic Studies

A common application is in pharmacokinetic studies to determine the concentration of phenethyl alcohol or related compounds in biological matrices.

Metabolic Pathways

Phenethyl alcohol is metabolized in the body, primarily through oxidation to phenylacetic acid.[9] This metabolite can then be conjugated and excreted. The metabolic pathway is expected to be identical for Phenethyl Alcohol-d5, and its deuterated nature allows for the tracing of these metabolic processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Phenethyl Alcohol-d5 would show significant simplification compared to the non-deuterated form. The aromatic region (typically ~7.2-7.3 ppm) would be absent due to the replacement of protons with deuterium. The spectrum would primarily consist of two triplets corresponding to the two methylene groups (-CH₂CH₂OH) and a singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show signals for the two aliphatic carbons. The aromatic carbon signals would be present but may show splitting due to coupling with deuterium and would have longer relaxation times.

Mass Spectrometry (MS)

The key feature in the mass spectrum of Phenethyl Alcohol-d5 is the mass shift of +5 compared to the unlabeled compound. The fragmentation pattern would be similar, with the characteristic fragments also showing a +5 mass shift if they retain the deuterated phenyl ring. The molecular ion peak for C₈H₅D₅O would be observed at m/z 127.2.

Safety and Handling

For the non-deuterated phenethyl alcohol, safety data indicates that it can be harmful if swallowed and causes serious eye irritation.[10][11] It is recommended to wear protective gloves, clothing, and eye protection when handling.[10][11] While specific safety data for the deuterated form is limited, it should be handled with the same precautions as the non-deuterated compound. It is intended for research purposes only and not for human consumption.[12] Store in a cool, well-ventilated area away from heat and sources of ignition.[13]

Conclusion

Phenethyl Alcohol-d5 is an indispensable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its well-defined physical and chemical properties, coupled with the isotopic label, provide a reliable internal standard for accurate quantification and a tracer for metabolic studies. Understanding its synthesis, purification, and safe handling is crucial for its effective application in the laboratory. This guide serves as a foundational resource for professionals utilizing this valuable deuterated compound in their scientific endeavors.

References

- 1. veeprho.com [veeprho.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenethyl alcohol | 60-12-8 [chemicalbook.com]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. organic chemistry - Synthesis of phenethyl alcohol from benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. directpcw.com [directpcw.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. clearsynth.com [clearsynth.com]

- 13. bio.vu.nl [bio.vu.nl]

Technical Guide to the Certificate of Analysis for Benzeneethanol-d5

This technical guide provides an in-depth overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for Benzeneethanol-d5. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds and require a thorough understanding of their quality control documentation.

Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound quantifies its purity and isotopic composition. The following table summarizes the typical analytical data provided.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Purity (d5) | Report Value | Mass Spectrometry (MS) |

| d0 Isotopologue | ≤0.5% | Mass Spectrometry (MS) |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Appearance | Colorless Liquid | Visual Inspection |

| Residual Solvents | Meets USP <467> limits | Headspace GC-MS |

Experimental Protocols

The characterization of this compound relies on several key analytical techniques to ensure its chemical purity and isotopic integrity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Objective: To determine the percentage of deuterium at each designated labeled position within the molecule.[3]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). An internal standard with a known concentration may be added for quantitative analysis.

-

Data Acquisition: Proton (¹H) NMR spectra are acquired. Due to the high level of deuteration, the signals from the residual protons on the phenyl ring are significantly diminished.

-

Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals to the integration of a proton signal from a non-deuterated position in the molecule (e.g., the ethyl group protons) or the internal standard.[3]

Mass Spectrometry (MS) for Isotopic Purity

Objective: To determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and confirm the molecular weight.[3]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized, commonly using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) is often employed to accurately differentiate between isotopologues.[1][4]

-

Data Analysis: The relative abundance of the ion corresponding to the fully deuterated species (d5) is compared to the abundances of ions corresponding to partially deuterated (d1-d4) and non-deuterated (d0) species.[1][2] This provides the isotopic purity value.

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for a deuterated standard like this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Benzeneethanol-d5 for Researchers and Drug Development Professionals

Introduction

Benzeneethanol-d5, also known as 2-Phenylethanol-d5 or Phenethyl alcohol-d5, is a deuterated analog of phenethyl alcohol. Its chemical formula is C₆D₅CH₂CH₂OH, and it has a molecular weight of approximately 127.20 g/mol . The CAS number for this compound is 35845-63-7. In the scientific community, particularly in the fields of pharmacology, toxicology, and drug metabolism studies, this compound serves as a valuable internal standard for the quantification of its non-deuterated counterpart, phenethyl alcohol, and related compounds. Its use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate measurements in complex biological matrices. This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of this compound.

Commercial Suppliers and Product Specifications

This compound is commercially available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific product details may vary by lot, the following table summarizes typical quantitative data and supplier information. Researchers are advised to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

| Supplier | Product Name(s) | Typical Chemical Purity | Typical Isotopic Enrichment (atom % D) | Available Quantities |

| Sigma-Aldrich (Merck) | 2-Phenyl-d5-ethanol | ≥98% (CP) | ≥98 | Contact for details |

| C/D/N Isotopes Inc. | 2-Phenyl-d5-ethanol | ≥98% | 98 | 0.5 g, 1 g |

| LGC Standards | Phenethyl Alcohol-d5 | High Purity | High Enrichment | Contact for details |

| Toronto Research Chemicals (TRC) | Phenethyl Alcohol-d5 | High Purity | High Enrichment | Contact for details |

| MedChemExpress (MCE) | 2-Phenylethanol-d5 | Analytical/ACS, Pharma, Purified, Technical | Not specified | 0.001 kg - 5 kg |

| Aschem GmbH | Phenethyl Alcohol-d5 | Min. 98% | Not specified | Min. 1 kg |

Note: This data is representative. For precise, lot-specific information, please refer to the supplier's Certificate of Analysis.

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution analysis. Below are representative experimental protocols for its use in LC-MS/MS and GC-MS for the quantification of phenethyl alcohol in a biological matrix.

Protocol 1: Quantification of Phenethyl Alcohol in Plasma using LC-MS/MS

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient tailored to the specific analyte and column.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in positive mode.

- MRM Transitions:

- Phenethyl alcohol: [M+H]⁺ → fragment ion (e.g., m/z 123 → 105)

- This compound: [M+H]⁺ → fragment ion (e.g., m/z 128 → 110)

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

- Determine the concentration of phenethyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Volatile Compounds including Phenethyl Alcohol by GC-MS

1. Sample Preparation (Headspace or Liquid Injection):

- For headspace analysis, place a known volume of the sample (e.g., biological fluid) in a headspace vial. Add a known amount of this compound.

- For liquid injection, perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane). Add this compound to the extract.

2. GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

- Carrier Gas: Helium at a constant flow rate.

- Inlet Temperature: 250°C.

- Oven Program: An optimized temperature program to separate the analytes of interest.

- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

- Ionization: Electron ionization (EI) at 70 eV.

- Acquisition Mode: Selected ion monitoring (SIM) or full scan.

- Monitored Ions:

- Phenethyl alcohol: Specific m/z values from its mass spectrum (e.g., m/z 91, 122).

- This compound: Specific m/z values from its mass spectrum (e.g., m/z 96, 127).

3. Data Analysis:

- Similar to the LC-MS/MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and quantify the analyte in the samples.

Signaling Pathways and Experimental Workflows

This compound is instrumental in studies involving the metabolic pathways of phenethyl alcohol. One such key pathway is the Ehrlich pathway, which is responsible for the biosynthesis of fusel alcohols, including phenethyl alcohol, from amino acids in yeast and other microorganisms.

Caption: The Ehrlich pathway illustrating the conversion of L-phenylalanine to 2-phenylethanol.

A typical experimental workflow for a pharmacokinetic study utilizing this compound as an internal standard is depicted below. This workflow highlights the critical role of the deuterated standard in ensuring accurate quantification throughout the analytical process.

Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard provides the necessary accuracy and precision for the quantification of phenethyl alcohol in complex matrices. This guide has provided an overview of its commercial availability, typical specifications, and detailed experimental protocols and workflows. By leveraging this information, researchers can effectively incorporate this compound into their analytical methodologies to achieve robust and reliable results.

The Potential Research Applications of Deuterated Phenethyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated phenethyl alcohol, a stable isotope-labeled version of the aromatic alcohol phenethyl alcohol, offers significant potential across various research and development domains. Its primary applications lie in its use as a metabolic tracer to elucidate complex biochemical pathways and as a highly reliable internal standard for precise quantitative analysis in mass spectrometry-based assays. The substitution of hydrogen with deuterium atoms can also strategically modify the pharmacokinetic profile of parent molecules by leveraging the kinetic isotope effect (KIE), thereby offering a valuable tool in drug discovery and development to enhance metabolic stability and potentially mitigate toxicity. This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing deuterated phenethyl alcohol in a research setting.

Core Applications in Research

The unique properties of deuterated phenethyl alcohol make it a versatile tool in scientific investigation. Its primary research applications can be categorized as follows:

-

Metabolic Tracer Studies: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems.[1] By introducing deuterated phenethyl alcohol, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This allows for the identification of metabolites and the elucidation of metabolic pathways without the need for radioactive labeling.[2] This is particularly relevant in understanding the biotransformation of phenethyl alcohol and its derivatives.

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in chromatographic and mass spectrometric techniques like GC-MS and LC-MS, deuterated compounds serve as ideal internal standards.[1] Because deuterated phenethyl alcohol has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3] This allows for the correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte.[4]

-

Pharmacokinetic (PK) Modification and Mechanistic Studies: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This can lead to a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[5] By strategically deuterating phenethyl alcohol at sites of metabolism, it is possible to slow down its breakdown, potentially leading to an increased half-life, higher systemic exposure (AUC), and altered metabolite profiles.[6][7] This "metabolic switching" can be a deliberate strategy in drug development to improve a drug's pharmacokinetic properties or to reduce the formation of toxic metabolites.[6][8][9][10]

Quantitative Data on the Impact of Deuteration

| Parameter | Potential Effect of Deuteration | Rationale |

| Maximum Concentration (Cmax) | Increased | Slower first-pass metabolism can lead to a higher concentration of the drug reaching systemic circulation. |

| Area Under the Curve (AUC) | Increased | Reduced metabolic clearance leads to a longer residence time of the drug in the body, resulting in greater overall exposure.[7] |

| Elimination Half-life (t½) | Prolonged | A slower rate of metabolism extends the time it takes for the drug concentration to reduce by half. |

| Metabolic Clearance (CL) | Decreased | The kinetic isotope effect directly reduces the rate at which the drug is metabolized and cleared from the body.[6] |

| Metabolite Profile | Altered ("Metabolic Switching") | If the primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative, minor pathways, leading to a different metabolite profile.[6][8][9][10] |

Note: The magnitude of these effects is highly dependent on the specific site of deuteration and the rate-limiting step of the metabolic pathway. Experimental validation is crucial to determine the precise pharmacokinetic profile of any deuterated compound.

Experimental Protocols

Synthesis of Deuterated Phenethyl Alcohol

Several methods can be employed for the synthesis of deuterated phenethyl alcohol. One common approach is the Grignard reaction, which allows for the introduction of deuterium at specific positions. The following is a generalized protocol.

Reaction: Phenylmagnesium bromide + Deuterated ethylene oxide → Deuterated phenethyl alcohol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Deuterated ethylene oxide (D4)

-

Anhydrous deuterium oxide (D₂O)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. Reflux the mixture until most of the magnesium has reacted.

-

Reaction with Deuterated Ethylene Oxide: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of deuterated ethylene oxide in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition.

-

Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude deuterated phenethyl alcohol can be purified by vacuum distillation.

Quantitative Analysis using Deuterated Phenethyl Alcohol as an Internal Standard by GC-MS

This protocol outlines the general steps for quantifying a target analyte in a biological matrix using deuterated phenethyl alcohol as an internal standard.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Deuterated phenethyl alcohol (internal standard, IS) solution of known concentration

-

Target analyte standard solutions for calibration curve

-

Biological matrix (e.g., plasma, urine)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (if necessary, e.g., BSTFA)

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add a precise volume of the deuterated phenethyl alcohol internal standard solution.

-

Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers. Transfer the organic layer to a clean tube.

-

Derivatization (Optional): If the analyte is not volatile enough for GC analysis, evaporate the solvent and add a derivatizing agent. Heat the sample to complete the reaction.

-

GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system. The GC will separate the analyte and the internal standard based on their retention times. The MS will detect the characteristic ions for both the analyte and the deuterated internal standard.

-

Data Analysis: Integrate the peak areas of the selected ions for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Prepare a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.[3]

In Vitro Metabolic Stability Assay

This protocol provides a general method to assess the metabolic stability of deuterated phenethyl alcohol compared to its non-deuterated counterpart using liver microsomes.

Materials:

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Deuterated and non-deuterated phenethyl alcohol stock solutions

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation: In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiation of Reaction: Add the deuterated or non-deuterated phenethyl alcohol to the microsome suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound (deuterated or non-deuterated phenethyl alcohol) at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k. Compare the half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

Visualization of Pathways and Workflows

Synthetic Pathway

Caption: Synthetic route to deuterated phenethyl alcohol via Grignard reaction.

Experimental Workflow: GC-MS Quantitative Analysis

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathway Modulation

While there is no direct evidence of phenethyl alcohol modulating specific signaling pathways, its structural similarity to other neuroactive compounds and the known effects of ethanol on cellular signaling suggest potential areas for investigation. One such pathway is the cAMP/PKA signaling cascade, which is a key regulator of numerous cellular processes. The following diagram illustrates this pathway. It is important to note that the involvement of phenethyl alcohol in this pathway is speculative and requires experimental validation.

Caption: The cAMP/PKA signaling pathway, a potential target for investigation.

Conclusion

Deuterated phenethyl alcohol is a powerful and versatile tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its utility as a metabolic tracer and an internal standard is well-established, enabling more precise and detailed investigations into biological systems. Furthermore, the strategic application of the kinetic isotope effect through deuteration offers a promising avenue for optimizing the pharmacokinetic properties of therapeutic agents. While further research is needed to fully elucidate its specific effects on cellular signaling pathways, the foundational applications of deuterated phenethyl alcohol provide a solid basis for its continued and expanded use in scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. The cAMP-protein kinase A signal transduction pathway modulates ethanol consumption and sedative effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage Conditions for Benzeneethanol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Benzeneethanol-d5 (Phenylethanol-d5). Given the limited availability of specific stability data for the deuterated form, this document synthesizes information from supplier data, studies on its non-deuterated analog (phenylethanol), and established principles of pharmaceutical stability testing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound in a laboratory setting.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the chemical and isotopic integrity of this compound. The following conditions are recommended based on supplier information and general knowledge of alcohol stability.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale & Additional Notes |

| Storage Temperature | +4°C or 2-8°C (Refrigerator) | To minimize potential degradation and peroxide formation. Some suppliers may also indicate room temperature storage is acceptable for short periods. |

| Light Exposure | Store in amber or opaque containers, protected from light. | Phenylethanol is known to be sensitive to light, which can catalyze oxidative degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and the formation of peroxides, especially for long-term storage. |

| Container Material | Use well-closed glass containers. | Phenylethanol can be absorbed by low-density polyethylene. Polypropylene containers have shown insignificant absorption over a 12-week period at 30°C. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | These can induce rapid degradation of the alcohol functionality. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, the degradation of its non-deuterated counterpart, phenylethanol, provides a strong indication of the expected degradation products. The primary degradation mechanisms are oxidation, thermal decomposition, and photodegradation.

Oxidative Degradation

Oxidation is a primary concern for the stability of this compound. Exposure to air and oxidizing agents can lead to the formation of several degradation products.[1][2]

-

Phenylacetaldehyde-d5: Oxidation of the primary alcohol can yield the corresponding aldehyde.

-

Benzaldehyde-d5: Further oxidation can lead to the cleavage of the side chain, forming benzaldehyde.

-

Formaldehyde: This can be a byproduct of the oxidation process.[1][2]

It is also important to note that like many ethers and alcohols, this compound has the potential to form explosive peroxides upon prolonged exposure to air.

Thermal Degradation

Elevated temperatures can induce dehydration of this compound, leading to the formation of styrene-d5. This is a known thermal decomposition pathway for phenylethanol.

Photodegradation

Exposure to light, particularly UV radiation, can accelerate oxidative degradation pathways. Therefore, protection from light is crucial for maintaining the stability of the compound.

The following diagram illustrates the potential degradation pathways of this compound based on the known degradation of phenylethanol.

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are proposed based on ICH guidelines and methods developed for phenylethanol.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and demonstrate the specificity of the analytical method.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Minimal degradation expected |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Minimal degradation expected |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Phenylacetaldehyde-d5, Benzaldehyde-d5 |

| Thermal Degradation | 105°C for 48 hours (solid state) | Styrene-d5 |

| Photostability | ICH Q1B conditions: overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m² | Phenylacetaldehyde-d5, Benzaldehyde-d5 |

The following diagram outlines a general workflow for conducting forced degradation studies.

References

Benzeneethanol-d5: A Comprehensive Safety and Toxicological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and toxicological profile of Benzeneethanol-d5 (also known as 2-Phenylethanol-d5). The information is compiled from various Safety Data Sheets (SDS) and organized to be a practical resource for laboratory and drug development settings. Quantitative data is presented in clear, tabular formats, and key experimental and logical workflows are visualized to enhance understanding.

Chemical and Physical Properties

This compound is the deuterated form of 2-phenylethanol, where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in metabolic and pharmacokinetic studies. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated analogue, 2-phenylethanol.

| Property | Value | Source |

| Molecular Formula | C₈H₅D₅O | PubChem[1], LGC Standards[2] |

| Molecular Weight | 127.20 g/mol | Cambridge Isotope Laboratories[3], Sigma-Aldrich[4] |

| CAS Number | 35845-63-7 | PubChem[1], LGC Standards[2] |

| Appearance | Colorless liquid | Thermo Fisher Scientific[5] |

| Odor | Aromatic, Rose-like | Flinn Scientific[6], Thermo Fisher Scientific[5] |

| Melting Point | -27 °C / -16.6 °F | Sigma-Aldrich[7], Thermo Fisher Scientific[5] |

| Boiling Point | 219-221 °C / 426-430 °F | Sigma-Aldrich[7], Thermo Fisher Scientific[5] |

| Flash Point | 102 °C / 215.6 °F (closed cup) | Sigma-Aldrich[4], Thermo Fisher Scientific[5] |

| Density | 1.02 g/mL at 20 °C | Sigma-Aldrich[7] |

| Vapor Pressure | 0.08 mbar at 20 °C | Thermo Fisher Scientific[5] |

| Partition Coefficient (n-octanol/water) | log Pow: 1.36 | Sigma-Aldrich[7] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][5][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][5][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |

Note: Skin irritation and dermal toxicity classifications are based on some, but not all, available SDS for the non-deuterated analogue.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication for this compound based on its GHS classification.

Toxicological Data

The toxicological data for this compound is primarily extrapolated from its non-deuterated analogue, 2-Phenylethanol.

| Toxicity Endpoint | Value | Species | Method | Source |

| LD50 (Oral) | 1230 mg/kg | Rat | OECD 401 (similar) | Fisher Scientific[8] |

| LD50 (Dermal) | 2000 mg/kg | Rabbit | OECD 402 (similar) | Fisher Scientific[8] |

| LC50 (Inhalation) | >8.8 mg/L / 4h | Rat | OECD 403 (similar) | Fisher Scientific[8] |

| Skin Irritation | Irritating to skin - 24 h | Rabbit | OECD 404 | Fisher Scientific[8] |

| Eye Irritation | Causes serious eye irritation | Rabbit | OECD 405 | Fisher Scientific[9] |

Experimental Protocols

The toxicological data presented are typically determined using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[9] It is a stepwise procedure using a limited number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats (typically female) are used.[10] Animals are acclimatized to laboratory conditions before the study.

-

Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, a suitable vehicle is used.[9]

-

Dose Administration: A stepwise procedure is used, usually starting with a dose of 2000 mg/kg body weight. A group of three animals is dosed.[10]

-

Observation: Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for up to 14 days.[10] Body weight is recorded weekly.

-

Endpoint Determination: The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the test may be concluded, and the LD50 is determined to be above the tested dose. The LD50 cut-off value is established based on the guideline.[10]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal and Eye Irritation (OECD Guidelines 404 & 405)

-

OECD 404 (Dermal Irritation): This test evaluates the potential of a substance to cause skin irritation.[3] A single dose (0.5 mL for liquids) is applied to a small area of a rabbit's skin for a 4-hour period.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7][11]

-

OECD 405 (Eye Irritation): This test assesses the potential for a substance to cause eye irritation or corrosion.[1] A single dose of the substance is applied to one eye of a rabbit, with the other eye serving as a control.[5][6] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[5]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates the decision-making process in a typical Acute Toxic Class Method study.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Ensure adequate ventilation and avoid breathing vapors.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.[7]

Storage:

-

Store at room temperature away from light and moisture.[3]

-

Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Keep away from strong oxidizing agents and strong acids.[6]

First-Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

This guide is intended to provide key safety information and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always consult the specific SDS for your product before use.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 5. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Benzeneethanol-d5 in Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzeneethanol-d5 as an internal standard in metabolomics research, particularly in mass spectrometry-based analytical platforms. Detailed protocols are outlined to guide researchers in the effective application of this stable isotope-labeled standard for accurate and reproducible quantification of metabolites.

Introduction to this compound in Metabolomics

In the field of metabolomics, accurate quantification of endogenous small molecules is crucial for understanding biological systems, discovering biomarkers, and evaluating drug efficacy and toxicity.[1] The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, compensating for variations that can occur during sample preparation and analysis.[2] Deuterated standards, such as this compound, are considered the gold standard for quantitative analysis using mass spectrometry.[2]

This compound is a deuterated form of 2-Phenylethanol, a volatile organic compound found in a variety of natural sources and biological systems. Its structural similarity to endogenous metabolites makes it a suitable internal standard for the quantification of aromatic compounds and other related metabolites in complex biological matrices.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application in metabolomics studies.

| Property | Value | Reference |

| Synonyms | Phenethyl Alcohol-d5, (2-Hydroxyethyl)benzene-d5, 2-Phenethanol-d5 | [3][4] |

| CAS Number | 35845-63-7 | [3][4][5] |

| Molecular Formula | C₈D₅H₅O | [3][4] |

| Molecular Weight | 127.2 g/mol | [3][4] |

| Appearance | Neat | [3][4] |

| Unlabeled CAS Number | 60-12-8 | [3][4] |

Key Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS). Its use helps to correct for:

-

Variability in sample extraction and preparation: Losses of the target analyte during these steps are mirrored by proportional losses of the internal standard.[2]

-

Matrix effects in the MS source: Ion suppression or enhancement caused by co-eluting matrix components affects both the analyte and the internal standard similarly.

-

Fluctuations in instrument response: Variations in injection volume and detector sensitivity are normalized by the consistent signal of the internal standard.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in a typical metabolomics workflow.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (neat)

-

Methanol or Acetonitrile (LC-MS grade)

-

Calibrated micropipettes

-

Amber glass vials

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the neat this compound vial to equilibrate to room temperature.

-

Accurately weigh a specific amount (e.g., 10 mg) of the neat standard into a volumetric flask.

-

Dissolve the standard in a precise volume of solvent (e.g., 10 mL of methanol) to achieve the desired concentration.

-

Store the stock solution in an amber glass vial at -20°C.

-

-

Working Solution (e.g., 10 µg/mL):

-

Prepare a working solution by diluting the stock solution with the appropriate solvent. For example, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of solvent.

-

The concentration of the working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

-

Store the working solution at -20°C and prepare fresh as needed to avoid degradation.

-

Sample Preparation and Extraction for LC-MS Analysis

Materials:

-

Biological samples (e.g., plasma, urine, cell culture media)

-

This compound working solution

-

Extraction solvent (e.g., ice-cold methanol or acetonitrile)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Thawing: Thaw frozen biological samples on ice.

-

Spiking with Internal Standard: Add a precise volume of the this compound working solution to each sample, quality control (QC) sample, and calibration standard. The final concentration of the internal standard should be consistent across all samples.

-

Protein Precipitation: Add a volume of ice-cold extraction solvent (e.g., 3 volumes of methanol to 1 volume of plasma).

-

Vortexing and Incubation: Vortex the samples thoroughly for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.

Representative LC-MS Parameters

| Parameter | Typical Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of target analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

Data Analysis and Quantification

The concentration of the target analyte in a sample is determined by calculating the ratio of the analyte peak area to the peak area of this compound. This ratio is then compared to a calibration curve constructed from standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for Metabolomics using an Internal Standard

Caption: General workflow for a metabolomics experiment using an internal standard.

Logical Relationship of Internal Standard in Quantitative Analysis

References

Application Note: High-Throughput Quantification of Benzeneethanol in Flavor and Fragrance Matrices Using Benzeneethanol-d5 as an Internal Standard by GC-MS

Abstract

Benzeneethanol (2-Phenylethanol) is a critical aroma compound, imparting a characteristic rose-like scent to a vast array of products in the flavor, fragrance, and cosmetic industries. Accurate and precise quantification of this analyte is essential for quality control, regulatory compliance, and formulation development. This application note details a robust and reliable method for the determination of Benzeneethanol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Benzeneethanol-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2]

Introduction

The analysis of volatile and semi-volatile organic compounds in intricate samples such as perfumes, lotions, and food products presents significant analytical challenges.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the separation and identification of these components due to its high resolution and sensitivity.[3][4] For quantitative accuracy, an internal standard that closely mimics the chemical and physical properties of the analyte is paramount.

This compound, a deuterated analogue of Benzeneethanol, is an ideal internal standard because it co-elutes with the target analyte and exhibits nearly identical behavior during extraction and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2][5] This methodology allows for precise correction of potential analyte loss during sample workup and mitigates variability introduced by the instrument, leading to highly reliable quantification.

Experimental Protocol

This section provides a detailed protocol for the quantification of Benzeneethanol.

1. Materials and Reagents

-

Analytes: Benzeneethanol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or GC grade)

-

Sample Matrix: Representative blank matrix (e.g., unscented lotion base, ethanol/water mixture)

-

Apparatus: 2 mL GC autosampler vials with caps, volumetric flasks, micropipettes, vortex mixer, centrifuge.

2. Preparation of Standards

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh and dissolve 10 mg of Benzeneethanol in 10 mL of Methanol.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of Methanol.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution 1:100 with Methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking the appropriate volume of the Benzeneethanol primary stock solution into blank matrix extract. A typical concentration range is 0.1 to 50 µg/mL.

-

Spike each calibration standard and sample with the IS working solution to a final concentration of 5 µg/mL.

-

3. Sample Preparation (Liquid-Liquid Extraction Example)

-

Accurately weigh 1.0 g of the sample (e.g., cosmetic cream, beverage) into a 15 mL centrifuge tube.

-

Add 100 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 5 mL of Dichloromethane.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean GC vial using a glass pipette.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS Detector).

-

Column: DB-WAX or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 250°C, 1 µL injection volume.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation and Results

The use of SIM mode enhances sensitivity and selectivity for quantification. The ions are selected based on the mass spectra of Benzeneethanol and its deuterated standard. The primary fragment for Benzeneethanol is the tropylium ion at m/z 91, resulting from the loss of CH₂OH. For this compound, this fragment shifts to m/z 96.

Table 1: GC-MS SIM Parameters for Quantification

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzeneethanol | ~10.5 | 91 | 122, 65 |

| This compound (IS) | ~10.5 | 96 | 127, 68 |

Note: Retention times are approximate and should be confirmed on the specific instrument and column used. Data for m/z ions compiled from literature sources.[6][7]

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (Recovery %) | 95 - 108% |

| Precision (RSD %) | < 5% |

Note: This table presents typical performance data compiled from established validation guidelines for similar GC-MS methods.[2][8][9]

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the structural relationship between the analyte and the internal standard.

Caption: A flowchart of the complete analytical procedure.

Caption: The structural relationship enabling accurate quantification.

Conclusion

The described GC-MS method, employing this compound as an internal standard, provides a highly accurate, precise, and robust tool for the quantification of Benzeneethanol in complex flavor and fragrance matrices. The protocol is suitable for routine quality control and research applications, ensuring reliable data for product safety and quality assessment. The use of a stable isotope-labeled internal standard is a critical component of good quantification practices, correcting for inevitable variations during sample processing and analysis.[4]

References

- 1. scielo.br [scielo.br]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. matheo.uliege.be [matheo.uliege.be]

- 6. scribd.com [scribd.com]

- 7. Human Metabolome Database: Predicted GC-MS Spectrum - 2-Phenylethanol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033944) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Phenethyl Alcohol in Wine using Isotope Dilution GC-MS

Introduction

Phenethyl alcohol, also known as 2-phenylethanol, is a higher alcohol that contributes significantly to the floral and rose-like aromas in wine.[1] Its concentration can vary depending on grape variety, fermentation conditions, and aging processes. Accurate quantification of phenethyl alcohol is crucial for quality control and for understanding its role in the overall sensory profile of wine.

This application note details a robust and sensitive method for the quantification of phenethyl alcohol in wine samples using gas chromatography-mass spectrometry with an isotope dilution strategy (GC-MS-SIDA). The use of a deuterated internal standard, phenethyl alcohol-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for researchers, and quality control analysts in the wine industry.

Principle